benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a 4,5-dihydro-1H-imidazole core. Key structural elements include:
- A 2-((4-(trifluoromethyl)benzyl)thio) substituent on the imidazole ring. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thioether bridge (S-CH₂) introduces flexibility and sulfur-based interactions.
- The 4,5-dihydro-1H-imidazole core, a partially saturated heterocycle, balances conformational flexibility and planarity compared to fully aromatic imidazoles.
This compound’s design likely targets pharmacological applications, leveraging the CF₃ group’s electron-withdrawing properties and the dioxolane moiety’s role in enhancing bioavailability .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-4-1-12(2-5-14)10-28-18-23-7-8-24(18)17(25)13-3-6-15-16(9-13)27-11-26-15/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFMMGKPTVBUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It is suggested that it may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
The compound may affect the biochemical pathways related to cell cycle progression and apoptosis. It is suggested that it may interfere with the normal functioning of these pathways, leading to cell cycle arrest and induction of apoptosis.
Result of Action
The compound has been reported to exhibit anticancer activity. It is suggested that it may cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This can lead to the death of cancer cells and potentially slow down the progression of the disease.
Biological Activity
Benzo[d][1,3]dioxol compounds have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , is a complex structure that combines the benzodioxole moiety with an imidazole derivative. This article reviews the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Imidazole ring : Often associated with biological significance, particularly in drug design.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is with a molecular weight of approximately 425.43 g/mol.
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives as candidates for synthetic antidiabetic drugs. For instance, derivatives like 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide have shown promising results in glucose uptake assays and insulin sensitivity tests in vitro .
Antimicrobial Activity
The compound's structural features may contribute to its antimicrobial properties. A study indicated that related benzodioxole compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups was noted to enhance this activity .
Antiproliferative Effects
Research has shown that certain benzodioxole derivatives possess antiproliferative effects on cancer cell lines. Compounds with similar scaffolds demonstrated inhibition of cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activities of benzo[d][1,3]dioxol derivatives often involve:
- Inhibition of key enzymes : Such as those involved in glucose metabolism or cell cycle regulation.
- Interaction with cellular receptors : Leading to altered signaling pathways.
- Induction of oxidative stress : Resulting in apoptosis in cancer cells.
Case Study 1: Antidiabetic Activity
In a controlled study, a series of benzodioxole derivatives were tested for their effects on glucose uptake in adipocytes. The compound showed a significant increase in glucose uptake compared to control groups, suggesting its potential as an antidiabetic agent .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various benzodioxole compounds against standard bacterial strains. The results indicated that compounds similar to the target compound displayed zones of inhibition comparable to established antibiotics .
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed efficacy against various strains of bacteria and fungi, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. A notable study found that similar compounds led to reduced cell viability in breast cancer cells by activating caspase-dependent pathways .
Neurological Disorders
There is emerging evidence supporting the use of this compound in treating neurological disorders. Its structural features suggest potential interactions with neurotransmitter systems. Research indicates that related compounds may modulate serotonin receptors, presenting possibilities for developing treatments for conditions like depression and anxiety .
Cardiovascular Health
The compound's ability to influence vascular smooth muscle cells has been explored in cardiovascular research. Studies have shown that derivatives can affect nitric oxide synthase activity, leading to vasodilation effects. This suggests potential applications in managing hypertension and other cardiovascular diseases .
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial effects of benzo[d][1,3]dioxole derivatives against multidrug-resistant bacteria. Results indicated a significant reduction in bacterial growth compared to control groups .
- Cancer Cell Apoptosis : In 2024, research highlighted the compound's role in inducing apoptosis in prostate cancer cell lines. The study reported a dose-dependent response with IC50 values indicating potent activity .
- Neurological Modulation : A recent investigation into the effects on serotonin receptors found that similar compounds could enhance serotonin signaling, suggesting therapeutic potential for mood disorders .
Comparison with Similar Compounds
Dihydroimidazol-4-one Derivatives (Compound 7f, )
Compound 7f (3-(4-bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one) features:
- A 4H-imidazol-4-one core (oxidized, non-aromatic) vs. the target’s 4,5-dihydro-1H-imidazole.
- A methylidene group at C5, introducing conjugation and planarity.
Key Differences :
- The oxo group at C4 in 7f may participate in hydrogen bonding, unlike the saturated C4 in the target compound.
- The dihydroimidazole core in the target offers reduced ring strain and improved stability under basic conditions.
| Property | Target Compound | Compound 7f |
|---|---|---|
| Core Structure | 4,5-dihydro-1H-imidazole | 3,5-dihydro-4H-imidazol-4-one |
| Hydrogen Bonding | Limited | Oxo group at C4 |
| Stability | Higher | Prone to ring-opening |
Aromatic Imidazol-5(4H)-one Derivatives (Compound 3a, )
Compound 3a ((Z)-4-(benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one) includes:
- A fully unsaturated imidazol-5(4H)-one core.
- A methylthio substituent instead of benzylthio.
Key Differences :
- The aromatic core in 3a enables π-π stacking but reduces flexibility.
| Property | Target Compound | Compound 3a |
|---|---|---|
| Core Aromaticity | Partially saturated | Fully aromatic |
| Thioether Substituent | Benzylthio (bulky) | Methylthio (small) |
Benzo[d][1,3]dioxol-5-yl Group Positioning
Compound 4a-f () incorporates the dioxolane group as an ether (6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole), whereas the target compound uses a methanone linkage.
Key Differences :
- The methanone linkage imposes rigidity and a fixed orientation, optimizing interactions with target proteins.
- The ether linkage in 4a-f increases flexibility but may reduce binding affinity due to rotational freedom.
| Property | Target Compound | Compound 4a-f |
|---|---|---|
| Linkage Type | Methanone (rigid) | Ether (flexible) |
| Conformational Freedom | Low | High |
Research Findings and Implications
Trifluoromethyl vs. Methyl : The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to its methyl analog, making it more suitable for CNS-targeting applications .
Core Saturation : The 4,5-dihydroimidazole core offers improved stability over imidazolones, which are prone to hydrolysis .
Thioether Bulk : The benzylthio group’s bulkiness may enhance target selectivity but could limit solubility, necessitating formulation optimization.
Dioxolane Positioning: The methanone linkage optimizes spatial orientation for receptor binding compared to ether-linked analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how do reaction conditions influence yield?
- Methodology :
- Core synthesis : Start with cyclization of benzo[d][1,3]dioxole precursors (e.g., using chloroform and triethylamine as solvents/catalysts) .
- Thioether formation : React 4-(trifluoromethyl)benzyl thiol with dihydroimidazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise control of temperature (60–80°C) and reaction time (12–18 hours) .
- Key variables : Solvent polarity, catalyst type (e.g., triethylamine vs. acetic acid), and stoichiometric ratios of thiol-to-imidazole intermediates.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the benzo[d][1,3]dioxole (δ 5.93 ppm, OCH₂O) and dihydroimidazole (δ 3.48–3.54 ppm, CH₂) moieties .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₁₅F₃N₂O₃S, expected [M+H]⁺: 421.0832) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with halogen or methoxy groups) and compare bioactivity .
- Biological assays :
- In vitro : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorescence-based assays .
- In silico : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
- Data interpretation : Correlate electronic effects (e.g., CF₃ group’s electron-withdrawing nature) with activity changes .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability under physiological conditions?
- Methodology :
- DFT calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation in water/octanol to predict logP values and membrane permeability .
- Degradation studies : Monitor hydrolysis (pH 7.4 buffer, 37°C) via LC-MS to identify labile bonds (e.g., thioether or methanone linkages) .
Q. How can conflicting data on this compound’s biological activity be resolved?
- Methodology :
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and radiometric methods .
- Meta-analysis : Compare results with structurally similar compounds (e.g., benzimidazole or thiadiazole derivatives) to identify trends .
Q. What experimental designs are appropriate for studying environmental fate and ecotoxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
